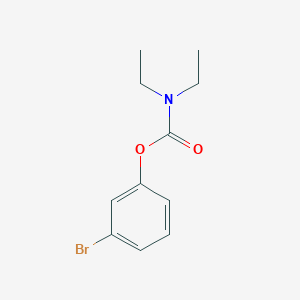
3-Bromophenyl Diethylcarbamate
概要
説明
3-Bromophenyl Diethylcarbamate is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is a derivative of carbamic acid, where the hydrogen atom is replaced by a 3-bromophenyl group and the nitrogen atom is substituted with two ethyl groups. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl Diethylcarbamate typically involves the reaction of 3-bromophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
3-Bromophenol+Diethylcarbamoyl Chloride→3-Bromophenyl Diethylcarbamate+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally follows the same principles as laboratory synthesis but on a larger scale. This involves the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3-Bromophenyl Diethylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3-bromophenol and diethylamine.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenyl carbamates.
Hydrolysis: Products include 3-bromophenol and diethylamine.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
科学的研究の応用
3-Bromophenyl Diethylcarbamate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: Used in studies to understand the interactions of carbamate compounds with biological systems.
Industrial Applications: Employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromophenyl Diethylcarbamate involves its interaction with biological molecules through its carbamate group. The compound can inhibit enzymes by carbamoylation of active site residues, thereby affecting the enzyme’s activity. This mechanism is similar to other carbamate compounds that act as enzyme inhibitors.
類似化合物との比較
Phenyl Diethylcarbamate: Lacks the bromine substituent, making it less reactive in nucleophilic substitution reactions.
3-Chlorophenyl Diethylcarbamate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3-Fluorophenyl Diethylcarbamate: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 3-Bromophenyl Diethylcarbamate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and may impart distinct biological activities compared to its analogs.
特性
IUPAC Name |
(3-bromophenyl) N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIRWRKJRSHXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















